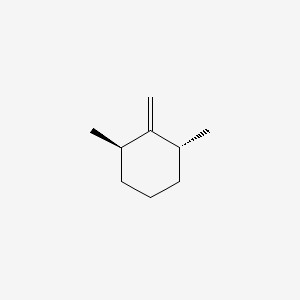

trans-1,3-Dimethyl-2-methylenecyclohexane

概要

説明

trans-1,3-Dimethyl-2-methylenecyclohexane: is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 1 and 3 positions and a methylene group at the 2 position.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of trans-1,3-Dimethyl-2-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclohexane with a methylene source, such as methylene iodide, in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: The process may include additional steps for purification and isolation to ensure the compound’s high purity .

化学反応の分析

Ozonolysis and Oxidative Cleavage

Ozonolysis is a key reaction for alkenes, including trans-1,3-dimethyl-2-methylenecyclohexane. The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the alkene, forming an ozonide intermediate. Subsequent workup determines the final products:

| Workup Type | Conditions | Major Products |

|---|---|---|

| Reductive (e.g., DMS) | Dimethyl sulfide (DMS) | Two ketones or aldehydes (carbonyls) |

| Oxidative (e.g., H₂O₂) | Hydrogen peroxide | Carboxylic acids or ketones |

For this compound, ozonolysis cleaves the exocyclic double bond, leading to ring opening and the formation of 1,3-dimethylcyclohexane-2,3-dione under reductive conditions . The bulky methyl substituents sterically hinder the reaction, reducing its rate compared to less-substituted alkenes .

Key Findings:

-

Epoxidation Competition : In highly methylated systems like this compound, ozonolysis competes with epoxidation due to steric and electronic effects .

-

Reactivity Reduction : The presence of methyl groups decreases reactivity by ~40% compared to non-methylated analogs .

Catalytic Ring-Opening Reactions

While cis-1,3-dimethylcyclohexane undergoes ring-opening via a dicarbene mechanism with iridium catalysts , analogous reactions for the trans isomer remain less documented. Theoretical studies suggest that the trans configuration’s axial methyl groups create unfavorable steric interactions, potentially suppressing ring-opening under similar conditions.

Comparative Reactivity in Elimination Reactions

Although not directly observed for this compound, E2 elimination trends in related trans-cyclohexane derivatives highlight the importance of anti-periplanar geometry. For example:

| Parameter | trans-Isomer Reactivity | cis-Isomer Reactivity |

|---|---|---|

| E2 Elimination Rate | Slower | Faster |

| Major Product | Less substituted alkene | Zaitsev-compliant |

This trend arises because trans isomers often adopt conformations where bulky groups (e.g., methyl) occupy axial positions, increasing steric strain and reducing transition-state stability .

Thermodynamic Data

Physical properties influencing reaction outcomes:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 390.77 K (117.62°C) | |

| Melting Point | 215.31–215.37 K | |

| Flash Point | 9°C (closed cup) |

Biological Interactions

While not a chemical reaction, cis-1,3-dimethyl-2-methylenecyclohexane (a structural isomer) has been linked to hepatocyte PARP-1 expression modulation . No analogous biological data exists for the trans isomer, likely due to differing stereoelectronic profiles.

科学的研究の応用

Synthetic Chemistry

Reagent in Organic Synthesis:

trans-DMCH serves as an important reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions: The compound can act as a diene or dienophile due to the presence of the methylene group, facilitating the formation of cyclohexene derivatives .

- Nucleophilic Substitution Reactions: The presence of methyl groups enhances the electrophilicity of adjacent carbon atoms, making trans-DMCH useful in nucleophilic substitution reactions .

Case Study:

In a study exploring the reactivity of methylenecyclohexanes, trans-DMCH was subjected to Diels-Alder reactions with various dienophiles, resulting in high yields of cycloadducts. This demonstrates its utility as a versatile building block in synthetic pathways .

Material Science

Polymerization:

trans-DMCH has been investigated for its potential use in polymerization processes. Its ability to undergo free radical polymerization makes it suitable for creating new polymeric materials with tailored properties.

- Thermoplastic Elastomers: Research indicates that incorporating trans-DMCH into copolymer systems can enhance elasticity and thermal stability .

Case Study:

A recent experiment showed that copolymers synthesized from trans-DMCH exhibited improved tensile strength and flexibility compared to traditional polymers. This suggests potential applications in automotive and aerospace industries where lightweight yet strong materials are required .

Conformational Studies

Model Compound for Stereochemistry:

Due to its distinct stereochemical features, trans-DMCH serves as an ideal model compound for studying conformational dynamics within cycloalkanes.

- Conformational Analysis: Researchers utilize trans-DMCH to analyze the stability of different conformations (axial vs. equatorial) and their influence on reactivity. The compound's ability to adopt multiple stable conformations provides insights into steric effects and strain within cycloalkanes .

Case Study:

A detailed conformational analysis revealed that trans-DMCH favors equatorial positioning of methyl groups, minimizing steric strain during reactions. This finding has implications for predicting reaction pathways in more complex cyclic systems .

Environmental Chemistry

Volatile Organic Compound (VOC) Studies:

trans-DMCH has been studied as a volatile organic compound (VOC) due to its presence in certain industrial processes. Understanding its behavior in the atmosphere is crucial for environmental monitoring.

作用機序

The mechanism of action of trans-1,3-Dimethyl-2-methylenecyclohexane involves its interaction with specific molecular targets and pathways. The compound’s methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

cis-1,3-Dimethyl-2-methylenecyclohexane: The cis isomer of the compound, differing in the spatial arrangement of the methyl groups.

trans-1,2-Dimethylcyclohexane: A similar compound with methyl groups at the 1 and 2 positions instead of the 1 and 3 positions

Uniqueness: : trans-1,3-Dimethyl-2-methylenecyclohexane is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of the methylene group at the 2 position and the trans arrangement of the methyl groups contribute to its distinct chemical and physical properties .

生物活性

trans-1,3-Dimethyl-2-methylenecyclohexane (C9H16) is a cyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C9H16

- Molecular Weight : 124.23 g/mol

- CAS Registry Number : 20348-74-7

- Structure : The compound features a cyclohexane ring with two methyl groups and a methylene group, contributing to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar compounds within the dimethylcyclohexane family. For instance, compounds with similar structures have shown inhibition against various bacterial strains, suggesting that this compound could possess similar properties.

2. Toxicological Studies

Toxicological assessments of related compounds indicate that they may exhibit moderate toxicity levels. For example, the acute toxicity of dimethylcyclohexanes has been documented in laboratory settings, emphasizing the need for careful handling and further investigation into their safety profiles .

3. Potential Applications in Drug Development

The structural characteristics of this compound make it a candidate for further exploration in drug development. Its ability to interact with biological systems could lead to the synthesis of novel therapeutic agents.

Case Studies

A review of literature reveals limited direct case studies specifically targeting this compound. However, insights can be drawn from studies on related compounds:

Case Study 1: Antibacterial Properties

A study examining the antibacterial effects of cyclic hydrocarbons found that certain derivatives demonstrated significant activity against Gram-positive bacteria. This suggests a potential for this compound to exhibit similar effects .

Case Study 2: Cytotoxicity Assessment

Research on cytotoxicity profiles of structurally related compounds indicates varying degrees of cell line inhibition. These findings underscore the necessity for specific cytotoxicity testing for this compound to establish its safety and efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H16 |

| Molecular Weight | 124.23 g/mol |

| CAS Registry Number | 20348-74-7 |

| Boiling Point | 121-124 °C |

| Density | 0.767 g/mL at 25 °C |

Research Findings

Recent advancements in organic chemistry highlight the importance of structural modifications in enhancing biological activity. For instance:

- Catalytic Reactions : Studies have shown that the presence of iridium catalysts can facilitate reactions involving dimethylcyclohexanes, potentially leading to derivatives with enhanced biological properties .

- Reactivity with Biological Targets : Investigations into how similar compounds interact with biological receptors suggest pathways for further research into this compound's potential therapeutic applications .

特性

IUPAC Name |

(1R,3R)-1,3-dimethyl-2-methylidenecyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSTOKTRPNZHE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](C1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。